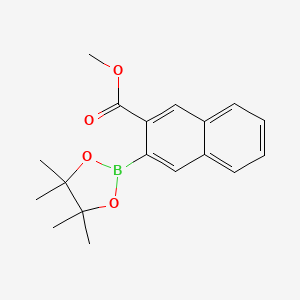

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

Description

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (CAS: 409369-93-3) is a boronic ester derivative featuring a naphthalene backbone substituted with a methyl ester group at the 2-position and a pinacol boronate moiety at the 3-position. This compound is part of a broader class of arylboronic esters widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its synthesis likely follows established protocols for analogous boronic esters, such as palladium-catalyzed borylation of halogenated precursors (e.g., bromo- or iodo-naphthoates) with bis(pinacolato)diboron or pinacolborane under inert conditions . Analytical characterization typically involves $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), as evidenced by related naphthoate boronic esters in the literature .

Properties

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-13-9-7-6-8-12(13)10-14(15)16(20)21-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUIXQJXAOSPHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate typically involves the reaction of 2-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl

Biological Activity

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (commonly referred to as the compound ) is a boronic ester with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound's chemical structure can be described as follows:

- Molecular Formula : C14H19BO4

- Molecular Weight : 262.11 g/mol

- CAS Number : 1150561-77-5

- Purity : >98% (GC)

The biological activity of this compound is largely attributed to its interaction with biological macromolecules through boron-mediated mechanisms. Boron-containing compounds are known for their ability to form complexes with various biomolecules, influencing processes such as enzyme inhibition and protein-protein interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties :

- Studies have shown that boron-containing compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been investigated for their ability to modulate the activity of E3 ubiquitin ligases like cereblon, which plays a critical role in the degradation of oncogenic proteins .

- Enzyme Inhibition :

Case Studies

Several case studies highlight the biological effects of related boronic esters:

- Case Study 1 : A study demonstrated that a related boronic ester inhibited the proliferation of multiple myeloma cells by inducing apoptosis through the modulation of cereblon and subsequent degradation of Ikaros and Aiolos transcription factors .

- Case Study 2 : Another investigation revealed that compounds with similar structures showed promising results in inhibiting BRD4 (Bromodomain-containing protein 4), which is implicated in various cancers. The inhibition led to reduced expression of c-MYC oncogenes in leukemia models .

Data Table: Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its naphthalene core and substituent positioning. Below is a comparative analysis with structurally related boronic esters:

Key Observations:

- Steric and Electronic Effects : The naphthalene system in the target compound introduces greater steric bulk and extended conjugation compared to benzene or heterocyclic analogs (e.g., oxazole or pyridine derivatives). This may reduce reactivity in cross-coupling reactions due to hindered access to the boron center .

- Substituent Position: The 3-position boronate on naphthalene (vs. 6-position isomer) may alter regioselectivity in coupling reactions. For example, the 6-isomer (CAS 736989-93-8) has been utilized in materials science for its planar geometry , whereas the 3-isomer’s asymmetric substitution could favor non-linear applications.

- Functional Groups: Electron-withdrawing groups (e.g., cyano in 214360-46-0) enhance electrophilicity of the boron center, accelerating Suzuki couplings, while bulky naphthoate esters may require optimized reaction conditions (e.g., higher temperatures or specialized catalysts) .

Commercial and Research Utility

- Availability : The compound is commercially available at 95% purity (Combi-Blocks, CAS 409369-93-3) , whereas analogs like the pyridine derivative (181219-01-2) are priced higher due to niche demand in medicinal chemistry .

- Research Use : Its primary applications include synthesis of fluorescent dyes, polymers, and bioactive molecules. For example, naphthalene-based boronic esters are precursors to optoelectronic materials due to their rigid, conjugated frameworks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of methyl 3-bromo-2-naphthoate, followed by purification via column chromatography. Yields can be optimized by controlling reaction parameters such as catalyst loading (e.g., Pd(dppf)Cl₂), ligand choice, and temperature. Pre-functionalization of the naphthalene ring (e.g., bromination) is critical for regioselective boronation .

- Data Considerations : Monitor reaction progress using TLC or HPLC. Confirmation of intermediates via H NMR (e.g., disappearance of bromide protons at δ 7.8–8.2 ppm) ensures stepwise fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- H/C NMR : Key signals include the methyl ester group (δ ~3.9 ppm for H; δ ~167 ppm for C) and aromatic protons (δ 7.5–8.5 ppm). The dioxaborolane group’s quaternary carbons appear at δ ~83–85 ppm .

- HRMS (ESI) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with accuracy <5 ppm error .

- IR Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) validate boronate ester integrity .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the naphthoate group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Mechanistic Insight : The electron-deficient naphthoate ester enhances the electrophilicity of the adjacent boronate group, accelerating transmetallation in Pd-catalyzed couplings. However, steric hindrance from the naphthalene system may reduce coupling efficiency with bulky aryl halides .

- Experimental Design : Compare coupling rates with meta- vs. para-substituted aryl halides using kinetic studies (e.g., in situ B NMR or GC-MS). Optimize ligand systems (e.g., SPhos) to mitigate steric effects .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX or OLEX2 address them?

- Challenges : Disordered dioxaborolane moieties and weak diffraction due to low crystal symmetry are common. Thermal motion in the methyl groups may require anisotropic displacement parameter (ADP) refinement .

- Solutions : Use SHELXL for robust least-squares refinement, applying restraints (e.g., SIMU/DELU) to model disorder. OLEX2’s graphical interface aids in visualizing hydrogen bonding (e.g., C–H···O interactions) and π-stacking in the crystal lattice .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved when verifying the structure?

- Troubleshooting :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating H-H coupling and C connectivity.

- X-ray Diffraction : Definitive confirmation of regiochemistry (e.g., boronate position on the naphthalene ring) via crystallography .

- Case Study : In one study, an apparent doublet for boronate protons (δ 1.3 ppm) was resolved as a singlet after confirming no diastereotopic splitting via X-ray .

Q. What role does the boronate ester play in the compound’s stability under varying conditions?

- Stability Analysis : The dioxaborolane group hydrolyzes slowly in aqueous media (t₁/₂ ~24 hrs at pH 7) but rapidly under acidic conditions (pH <3). Stabilize solutions with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .

- Experimental Validation : Monitor degradation via B NMR (boric acid formation at δ ~10 ppm) or LC-MS .

Q. How can electronic properties of this compound be tailored for materials science applications (e.g., OLEDs)?

- Design Strategy : Introduce electron-donating substituents (e.g., methoxy) on the naphthalene ring to modulate HOMO/LUMO levels. Use DFT calculations (B3LYP/6-31G*) to predict absorption/emission spectra .

- Synthesis : Multistep functionalization (alkylation → bromination → borylation) enables precise tuning of electronic characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.